![molecular formula C11H9ClN2O2S B2564139 1,3-thiazol-5-ylmethyl N-(2-chlorophenyl)carbamate CAS No. 338981-78-5](/img/structure/B2564139.png)
1,3-thiazol-5-ylmethyl N-(2-chlorophenyl)carbamate
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Overview
Description
“1,3-thiazol-5-ylmethyl N-(2-chlorophenyl)carbamate” is a chemical compound with the molecular formula C11H9ClN2O2S . It is a member of the carbamate family, which are organic compounds derived from carbamic acid .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a thiazole ring attached to a carbamate group . The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 268.72 . Unfortunately, other physical and chemical properties like boiling point, solubility, etc., are not available in the sources I found.Scientific Research Applications
Neuroprotective Potential of Thiazole Derivatives
Chlormethiazole, a thiazole derivative, has been investigated for its neuroprotective capabilities, especially in the context of stroke. Despite promising animal model results, phase III clinical trials have not been successful. This discrepancy highlights the complexity of translating preclinical findings to human applications. The review suggests that differences between animal models and human physiology, among other factors, may account for these outcomes (Wilby & Hutchinson, 2006).
Pharmacological Applications
Thiazole derivatives exhibit a wide array of biological activities, including antiviral, anticancer, antibacterial, antifungal, antimalarial, anti-inflammatory, and antiparkinsonian properties. Recent synthesis approaches and the identification of novel drug molecules highlight the therapeutic potential of thiazole compounds. This review underscores the ongoing interest in thiazole derivatives within the pharmaceutical research community, pointing towards their significant role in drug discovery and development (Sharma et al., 2019).
Antioxidant and Anti-inflammatory Properties
Benzofused thiazole analogues have been developed and evaluated for their antioxidant and anti-inflammatory activities. Specific compounds have shown distinct activities compared to standard references, indicating the potential of thiazole derivatives as alternative agents for treating conditions associated with oxidative stress and inflammation (Raut et al., 2020).
Environmental Implications
The environmental presence and implications of halogenated thiazole compounds, such as carbazoles, have been studied. Research has identified potential anthropogenic sources of these compounds, including the manufacture of halogenated indigo dyes. This highlights the environmental impact of industrial processes and the persistence of halogenated compounds in ecosystems (Parette et al., 2015).
Mechanism of Action
Target of Action
Thiazole derivatives, to which this compound belongs, have been found to exhibit diverse biological activities .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways, resulting in diverse biological activities .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
properties
IUPAC Name |
1,3-thiazol-5-ylmethyl N-(2-chlorophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2S/c12-9-3-1-2-4-10(9)14-11(15)16-6-8-5-13-7-17-8/h1-5,7H,6H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SALSYBKMNINXEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)OCC2=CN=CS2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501331655 |
Source
|
Record name | 1,3-thiazol-5-ylmethyl N-(2-chlorophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501331655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
35.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24817557 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
338981-78-5 |
Source
|
Record name | 1,3-thiazol-5-ylmethyl N-(2-chlorophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501331655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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